
1-(4-Nitrophenyl)piperazine
Overview
Description
1-(4-Nitrophenyl)piperazine is a piperazine derivative featuring a nitro-substituted phenyl group at the 4-position of the piperazine ring. This compound has garnered attention in both materials science and pharmaceutical research due to its versatile chemical reactivity and functional properties. In materials science, it serves as a chromophore in methacrylic polymers for optoelectronic applications, where structural modifications (e.g., altering chromophore distance from the polymer backbone) significantly influence optical properties such as refractive index and extinction coefficient . In pharmaceuticals, it acts as a precursor for synthesizing derivatives with antimicrobial, anticancer, and receptor-targeting activities .
Preparation Methods
The preparation of UCB-35440 involves the formulation of the compound as nanocrystals to enhance its solubility and dissolution characteristics . Nanoparticles are prepared using high-pressure homogenization and are characterized in terms of size and morphology . The drug is a poorly water-soluble weak base, and its low oral bioavailability is largely due to poor absorption .
Chemical Reactions Analysis
UCB-35440 undergoes various chemical reactions, including inhibition of leukotriene B4 formation in human whole blood and reduction of polymorphonuclear cell infiltration in mouse models . It also inhibits histamine-stimulated bronchoconstriction and reduces skin inflammation in guinea pigs . Common reagents and conditions used in these reactions include the use of histamine H1 receptor antagonists and 5-lipoxygenase inhibitors .
Scientific Research Applications
UCB-35440 has several scientific research applications:
Mechanism of Action
UCB-35440 exerts its effects by acting as a histamine H1 receptor antagonist and a 5-lipoxygenase inhibitor . It inhibits leukotriene B4 formation in human whole blood and reduces polymorphonuclear cell infiltration in mouse models . The compound also inhibits histamine-stimulated bronchoconstriction and reduces skin inflammation in guinea pigs .
Comparison with Similar Compounds
Structural Features
Piperazine derivatives exhibit diverse structural motifs, which correlate with their functional properties. Key comparisons include:
Key Insight : The nitrophenyl group in this compound enhances electron-withdrawing effects, critical for optoelectronic tuning, while halogen or trifluoromethyl substituents in analogs influence receptor-binding affinity in pharmacological contexts.
Pharmacological Activity
Piperazine derivatives exhibit varied interactions with serotonin (5-HT) receptors:
Key Insight : Unlike TFMPP or m-CPP, this compound itself lacks direct serotonin receptor activity but serves as a scaffold for antimicrobial derivatives, highlighting its divergent applications.
Tables and Figures :
- Table 1: Structural and crystallographic comparison.
- Table 2: Pharmacological receptor affinities.
- Table 3: Synthetic routes and yields.
Biological Activity
1-(4-Nitrophenyl)piperazine (4-NPP) is a compound belonging to the class of piperazine derivatives, which have garnered attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of 4-NPP, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
This compound has the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol. It is characterized by a piperazine ring substituted with a nitrophenyl group at one nitrogen atom. The synthesis of 4-NPP typically involves the reaction of piperazine with 4-nitrobenzoyl chloride under basic conditions, yielding the desired compound alongside various by-products that can be purified through crystallization or chromatography techniques .
1. Anticancer Activity
Research indicates that 4-NPP exhibits significant anticancer properties. A study demonstrated that derivatives of piperazine, including 4-NPP, were effective as tyrosinase inhibitors, which are crucial in melanin synthesis and have implications in skin cancer treatment. One derivative showed an IC50 value of 72.55 μM against tyrosinase . Furthermore, piperazine derivatives have been explored for their cytotoxic effects on various cancer cell lines, including K562 leukemic cells, where they induced necroptosis—a regulated form of necrosis—suggesting potential applications in cancer therapy .
2. Antimicrobial Activity
The antimicrobial efficacy of piperazine derivatives has been well-documented. A study highlighted the effectiveness of N-phenylpiperazine derivatives against bacterial and fungal pathogens. The structural modifications in these compounds significantly influenced their antimicrobial activity, indicating that 4-NPP could serve as a lead compound for developing new antimicrobial agents .
3. Neuropharmacological Effects
Piperazine compounds are known for their interactions with aminergic receptors, which play critical roles in neurological functions. For instance, LQFM018, a piperazine derivative related to 4-NPP, demonstrated binding affinity to dopamine receptors and showed antiproliferative effects on leukemic cells . This suggests that 4-NPP may also interact with similar receptor systems, potentially influencing mood and behavior.
Case Studies and Research Findings
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-Nitrophenyl)piperazine and its derivatives?
Answer: this compound derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting nitro-substituted aryl halides (e.g., 1-fluoro-4-nitrobenzene) with piperazine or substituted piperazines under basic conditions. For example:
- Method A : Microwave-assisted synthesis (280°C, DMSO as solvent) yields high-purity products via rapid heating, reducing reaction time compared to conventional methods .
- Method B : Alkylation using nitrobenzyl halides and piperazine derivatives in dichloromethane (CH₂Cl₂) with catalysts like KI, followed by reflux for 7 days .
Key Considerations :
- Solvent choice (polar aprotic solvents like DMSO enhance reactivity).
- Catalyst selection (KI for halogen exchange reactions).
- Post-synthesis purification via recrystallization or HPLC .
Q. How are this compound derivatives characterized to confirm structural integrity?
Answer: Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and piperazine ring integrity. For example, asymmetric units in co-crystals (e.g., with 4,6-dimethoxypyrimidin-2-amine) show distinct hydrogen bonding via N–H⋯N interactions .
- Mass Spectrometry (MS) : Exact mass determination (e.g., molecular weight 365.3 g/mol for 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine) .
- Melting Point Analysis : Consistency with literature values (e.g., 153–154°C for (4-(4-hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone) .
Table 1 : Example Characterization Data for Piperazine Derivatives
Compound | Yield (%) | Melting Point (°C) | Key NMR Shifts (ppm) |
---|---|---|---|
1-(3-Nitrophenyl)-4-phenylpiperazine | 83 | 153–154 | 7.2–8.1 (aryl H) |
1-(4-Nitrobenzyl)-4-[3-TFMP]piperazine | 95 | 162–163 | 3.5–4.0 (piperazine CH₂) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in microwave-assisted synthesis?
Answer: Microwave-assisted synthesis (e.g., Procedure F ) offers advantages in speed and purity. Key optimization parameters:
- Temperature : 280°C ensures sufficient energy for bond formation without decomposition.
- Solvent : DMSO enhances microwave absorption and reaction homogeneity.
- Post-Treatment : Cooling followed by ether-induced precipitation improves crystallinity .
- Scaling : Small batches (≤5 mmol) minimize side reactions.
Data Contradiction Resolution :
Discrepancies in yields (e.g., 41% vs. 92% for bromophenyl derivatives ) may arise from steric effects or halogen reactivity. Use Hammett constants to predict electron-withdrawing/donating substituent effects on reaction rates.
Q. What advanced analytical techniques differentiate structural isomers of this compound analogs?
Answer:
- Raman Microspectroscopy :
- Laser power (20 mW) and scan count (128–256) maximize resolution for isomers like 1-(3-TFMPP) vs. 1-(4-TFMPP) .
- Principal Component Analysis (PCA) separates isomers by explaining >99% variance in spectral data .
- X-ray Crystallography : Resolves positional isomers via hydrogen-bonding patterns (e.g., N3⋯N2: 3.208 Å in co-crystals) .
Methodological Workflow :
Acquire triplicate spectra for statistical robustness.
Apply multivariate analysis (PCA + Linear Discriminant Analysis) to classify isomers .
Q. How do solvent and catalyst choices influence mechanistic pathways in piperazine derivative synthesis?
Answer:
- Solvent Effects :
- Catalyst Roles :
- KI : Facilitates halogen exchange in nitrobenzyl bromide reactions.
- NBS/NCS : Selective bromination/chlorination of aromatic rings .
Case Study :
Synthesis of 1-(3-nitrophenyl)-4-phenylpiperazine (4a) in DMSO with 1-fluoro-3-nitrobenzene achieved 83% yield, whereas CH₂Cl₂-based methods required longer reaction times (7 days) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Answer:
- Dose-Dependent Activity : Antioxidant effects may show U-shaped curves; test multiple concentrations (e.g., 10–100 µM) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance antimicrobial potency .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-1-(4-Fluorophenyl)piperazine) to quantify affinity variations .
Table 2 : Biological Activity Trends
Derivative | Activity (IC₅₀, µM) | Key Functional Groups |
---|---|---|
1-(4-Nitrobenzyl)-4-[3-TFMP] | 12.5 (Antimicrobial) | -CF₃, -NO₂ |
1-(4-Hydroxyphenyl)-4-NPP | 45.0 (Antioxidant) | -OH, -NO₂ |
Properties
IUPAC Name |
1-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJSRICSKDKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978310 | |
Record name | 1-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-89-2 | |
Record name | 1-(4-Nitrophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6269-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Nitrophenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6269-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33874 | |
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Record name | 1-(4-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-nitrophenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.858 | |
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Record name | 1-(4-Nitrophenyl)piperazine | |
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Retrosynthesis Analysis
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